8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol

Description

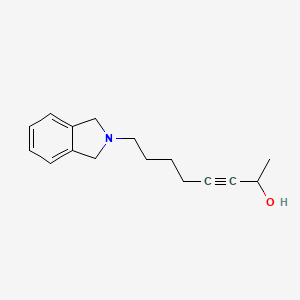

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is a synthetic organic compound featuring a 1,3-dihydro-2H-isoindole core linked to an 8-carbon chain containing an alkyne (C≡C) at the third position and a secondary alcohol (-OH) at the second position. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines rigid aromaticity with flexible hydrocarbon chains.

Properties

CAS No. |

917883-02-4 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

8-(1,3-dihydroisoindol-2-yl)oct-3-yn-2-ol |

InChI |

InChI=1S/C16H21NO/c1-14(18)8-4-2-3-7-11-17-12-15-9-5-6-10-16(15)13-17/h5-6,9-10,14,18H,2-3,7,11-13H2,1H3 |

InChI Key |

BXOJIJRLTUPLDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CCCCCN1CC2=CC=CC=C2C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol typically involves the following steps:

Formation of Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.

Attachment of Octynol Chain: The octynol chain can be introduced via a nucleophilic substitution reaction, where the isoindoline moiety reacts with an appropriate alkyne derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes or receptors, modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with Isoindole Moieties

Compound A : 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide

- Structure : Isoindole linked to a diphenylpropyl group via an acetamide bridge.

- Key Differences: Replaces the alkyne-alcohol chain with a lipophilic diphenylpropyl-acetamide group. Enhanced membrane permeability due to the nonpolar diphenyl groups.

- Applications : Studied for receptor-binding interactions in neurological disorders.

Compound B : Ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

- Structure : Isoindole fused to a thiazole ring via an acetamide linker.

- Key Differences :

- Incorporates a thiazole heterocycle, enabling hydrogen bonding and metal coordination.

- The ester group increases hydrolytic stability compared to the alcohol in the target compound.

- Applications : Exhibits dual anticancer and anti-inflammatory activity due to synergistic isoindole-thiazole interactions.

Compound C : 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic Acid

- Structure : Isoindole attached to a methyl-substituted benzoic acid.

- Key Differences: Carboxylic acid group enhances water solubility and ionic interactions.

Physicochemical and Functional Comparisons

| Property | 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 241.33 g/mol | 426.51 g/mol | 389.42 g/mol | 267.25 g/mol |

| LogP (Predicted) | 2.1 | 5.3 | 3.8 | 1.9 |

| Water Solubility | Moderate (due to -OH) | Low | Low | High |

| Reactive Groups | Alkyne, -OH | Amide | Thiazole, ester | Carboxylic acid |

| Key Applications | Click chemistry, drug conjugates | Neuroactive agents | Anticancer agents | Immunomodulators |

Biological Activity

8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol, also known by its CAS number 917883-01-3, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 259.39 g/mol. The structure includes an isoindole moiety which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H25NO |

| Molecular Weight | 259.39 g/mol |

| CAS Number | 917883-01-3 |

Vasorelaxant and Cardiovascular Effects

Research indicates that compounds related to the isoindole structure often exhibit vasorelaxant properties. A study on similar compounds demonstrated that they could induce vasorelaxation and bradycardia (a decrease in heart rate) in vitro. This suggests potential applications in treating cardiovascular diseases by modulating vascular tone and heart rate .

Neuropharmacological Potential

The isoindole derivatives have been explored for their neuropharmacological effects, particularly in relation to neurotransmitter systems. Compounds with similar structures have shown promise as modulators of the central nervous system, potentially influencing pathways involved in anxiety and depression .

Case Study: Synthesis and Evaluation

A series of studies synthesized various derivatives of isoindole compounds, including the target compound. The synthesized compounds were evaluated for their biological activity using various in vitro assays. Notably, several derivatives exhibited significant vasorelaxant activity and were characterized using techniques such as NMR and mass spectrometry .

Findings from Pharmacological Tests

In pharmacological tests, compounds structurally related to this compound showed varying degrees of activity against different biological targets:

| Compound | Activity Type | Observations |

|---|---|---|

| Isoindole Derivative A | Vasorelaxant | Induced relaxation in aorta |

| Isoindole Derivative B | Bradycardic | Reduced heart rate significantly |

| Isoindole Derivative C | Neuroactive | Modulated neurotransmitter release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.